Diethyl (2-aminoethyl)phosphonate

説明

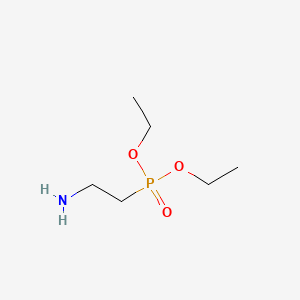

Structure

3D Structure

特性

IUPAC Name |

2-diethoxyphosphorylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAGHBASZWRMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369955 | |

| Record name | Diethyl aminoethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41468-36-4 | |

| Record name | Diethyl aminoethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (2-aminoethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Diethyl 2 Aminoethyl Phosphonate and Its Derived Structures

Established Synthetic Routes for Diethyl (2-aminoethyl)phosphonate

The synthesis of this compound, a key building block in medicinal and materials chemistry, is achievable through several reliable and well-documented routes. These methods leverage fundamental organic reactions, adapted for the specific reactivity of organophosphorus compounds.

Mitsunobu Reaction Protocols in Aminophosphonate Synthesis

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols into a wide array of functional groups, including amines, through a redox-condensation mechanism. nih.govresearchgate.net In the context of aminophosphonate synthesis, this reaction typically involves the activation of a hydroxyalkylphosphonate precursor. The general protocol uses a combination of a phosphine, usually triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism begins with the nucleophilic attack of TPP on DEAD, forming a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the acidic nitrogen nucleophile, most commonly phthalimide (B116566) or hydrogen azide (B81097) for amine synthesis. organic-chemistry.org The resulting anion then displaces the activated hydroxyl group of the alcohol (in this case, diethyl (2-hydroxyethyl)phosphonate), proceeding with a clean inversion of stereochemistry, a particularly valuable feature when working with chiral centers. nih.govwikipedia.org The use of a phthalimide nucleophile is part of the Gabriel-Mitsunobu synthesis, which requires a subsequent hydrazinolysis step to liberate the primary amine. organic-chemistry.org Alternatively, using hydrogen azide yields an azidoalkylphosphonate, which can be reduced to the target amine in a subsequent step. researchgate.net

Table 1: Key Reagents in the Mitsunobu Reaction for Aminophosphonate Synthesis This table is interactive. Users can sort data by clicking on column headers.

| Role | Example Reagent | Function |

|---|---|---|

| Alcohol Substrate | Diethyl (2-hydroxyethyl)phosphonate | Provides the carbon backbone and the hydroxyl group to be replaced. |

| Reductant | Triphenylphosphine (TPP) | Is oxidized to triphenylphosphine oxide; activates the alcohol. tcichemicals.com |

| Oxidant | Diethyl azodicarboxylate (DEAD) | Is reduced to a hydrazine (B178648) derivative; facilitates the redox process. tcichemicals.com |

| Nitrogen Nucleophile | Phthalimide | Replaces the activated hydroxyl group; requires subsequent deprotection. organic-chemistry.org |

| Nitrogen Nucleophile | Hydrogen Azide (HN₃) | Replaces the activated hydroxyl group; requires subsequent reduction. researchgate.net |

Reductive Amination Approaches to Phosphonate (B1237965) Esters

Reductive amination, or reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds. This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org

To synthesize this compound, the precursor Diethyl (2-oxoethyl)phosphonate (also known as diethylphosphonoacetaldehyde) is reacted with ammonia. nih.gov The key to a successful reductive amination is the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These mild hydrides are more reactive towards the protonated imine than the carbonyl group, which prevents the reduction of the starting aldehyde to an alcohol. This method offers excellent control and avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com

Table 2: Typical Conditions for Reductive Amination of a Phosphonate Ester This table is interactive. Users can sort data by clicking on column headers.

| Component | Example | Role in Synthesis |

|---|---|---|

| Carbonyl Precursor | Diethyl (2-oxoethyl)phosphonate | Provides the electrophilic carbon for C-N bond formation. nih.gov |

| Amine Source | Ammonia (or Ammonium salt) | Acts as the nucleophile to form the imine intermediate. |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces the iminium ion over the aldehyde. masterorganicchemistry.com |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A less toxic alternative to NaBH₃CN for selective reduction. masterorganicchemistry.com |

| Solvent | Methanol, Tetrahydrofuran (THF) | Solubilizes reactants and facilitates the reaction. |

Addition Reactions to Vinylphosphonic Acid Esters

The synthesis of β-aminoethylphosphonates can be achieved through the conjugate addition (Michael addition) of nitrogen nucleophiles to α,β-unsaturated phosphonates, such as Diethyl vinylphosphonate (B8674324). rsc.orgthieme-connect.de This approach involves the direct addition of ammonia or an ammonia equivalent across the activated carbon-carbon double bond.

The reaction of Diethyl vinylphosphonate with primary amines like octylamine (B49996) and dodecylamine (B51217) has been reported to yield the corresponding addition products. researcher.life However, the addition of ammonia or some primary amines can be challenging due to the reversibility of the reaction and the relatively low reactivity of the nucleophile, often necessitating harsh conditions like strong bases or high temperatures. rsc.org The use of a strong base, such as potassium tert-butoxide, can facilitate the reaction by deprotonating the nucleophile, increasing its reactivity. rsc.org Careful optimization of reaction conditions is crucial to favor the forward Michael addition and minimize the retro-Michael reaction. rsc.org

Phthalimide-Mediated Synthetic Pathways

The Gabriel synthesis is a cornerstone method for the preparation of primary amines, offering a robust and high-yielding route that prevents over-alkylation. This pathway is readily adapted for the synthesis of this compound. byjus.com The process is typically a two-step sequence.

The first step is a Michaelis-Arbuzov reaction between an N-haloalkylphthalimide and a trialkyl phosphite (B83602). cmu.edu Specifically, N-(2-bromoethyl)phthalimide is heated with triethyl phosphite. The phosphite performs a nucleophilic attack on the alkyl bromide, displacing the bromide ion and forming a phosphonium (B103445) intermediate, which then rearranges to the stable P=O bond of the phosphonate, yielding Diethyl (2-phthalimidoethyl)phosphonate. kyushu-u.ac.jpprepchem.com

In the second step, the phthalimide protecting group is removed. This is most commonly accomplished by hydrazinolysis, where the substrate is refluxed with hydrazine hydrate (B1144303) in an alcohol solvent like ethanol (B145695). kyushu-u.ac.jpprepchem.com The hydrazine cleaves the imide to form a stable phthalhydrazide (B32825) precipitate, liberating the desired primary amine, this compound, which can be isolated from the filtrate. cmu.eduprepchem.com

Table 3: Phthalimide-Mediated Synthesis of this compound This table is interactive. Users can sort data by clicking on column headers.

| Step | Starting Materials | Key Reagent | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Michaelis-Arbuzov | N-(2-bromoethyl)phthalimide, Triethyl phosphite | Heat | Diethyl (2-phthalimidoethyl)phosphonate | Gentle heating to initiate, followed by reflux for ~1 hour. prepchem.com |

| 2. Hydrazinolysis | Diethyl (2-phthalimidoethyl)phosphonate | Hydrazine hydrate | This compound | Reflux in ethanol for ~2 hours. kyushu-u.ac.jpprepchem.com |

Catalytic Hydrogenation of Azidoalkylphosphonate Precursors

An alternative to the Gabriel synthesis for preparing primary aminophosphonates is the reduction of an azidoalkylphosphonate precursor. The azide group serves as a reliable masked form of a primary amine. The synthesis begins with the preparation of Diethyl (2-azidoethyl)phosphonate. This precursor can be formed through nucleophilic substitution of a suitable leaving group (e.g., bromide or tosylate) on an ethylphosphonate backbone with an azide salt, or via a Mitsunobu reaction on Diethyl (2-hydroxyethyl)phosphonate using hydrogen azide. researchgate.netorganic-chemistry.org

Once the azidoalkylphosphonate is obtained, the azide group is reduced to an amine. The most common and efficient method for this transformation is catalytic hydrogenation. The reaction is typically carried out under an atmosphere of hydrogen gas using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is clean and generally proceeds in high yield, producing the target this compound, with nitrogen gas as the only byproduct. An alternative, non-hydrogenation method for this reduction is the Staudinger reaction, which uses triphenylphosphine followed by hydrolysis. organic-chemistry.org

Advanced Synthetic Approaches for this compound Analogues

Beyond the established routes to the parent compound, significant research has focused on developing flexible and modular synthetic strategies to access a diverse range of structural analogues. These advanced methods are crucial for creating libraries of compounds for biological screening and materials science applications.

One innovative strategy involves the chemoselective activation of symmetrical dialkyl phosphonates. nih.gov In this method, a reagent system of 2-iodopyridine (B156620) and triflic anhydride (B1165640) activates a starting phosphonate, such as diethyl butylphosphonate. This activation facilitates the selective substitution of one ethoxy group with a variety of nucleophiles, including alcohols, thiols, and amines, to create mixed phosphonate esters and phosphonamidates. This approach demonstrates excellent functional group tolerance, allowing for the synthesis of complex analogues that would be difficult to prepare otherwise. nih.gov

Another powerful strategy is the multicomponent Kabachnik-Fields reaction. This one-pot reaction condenses a carbonyl compound, an amine, and a dialkyl phosphite to directly form an α-aminophosphonate. gjesr.com This convergent approach is highly efficient for generating libraries of α-substituted analogues of this compound by varying the aldehyde and amine components.

Furthermore, novel methods for synthesizing amino acid-based phosphonamidates, which are important peptide analogues, have been developed. One such method employs phosphonylaminium salts, which avoids the need to deprotonate the amino acid nucleophile or use complex chlorinating agents, streamlining the synthesis of these biologically relevant molecules. mdpi.com

Table 4: Comparison of Advanced Synthetic Strategies for Phosphonate Analogues This table is interactive. Users can sort data by clicking on column headers.

| Method Name | Key Reagents | Type of Analogue Produced | Key Advantages |

|---|---|---|---|

| Chemoselective Activation | 2-Iodopyridine, Triflic anhydride | Mixed phosphonate esters, Phosphonamidates | High functional group tolerance, modularity, access to unsymmetrical products. nih.gov |

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl phosphite | α-Substituted aminophosphonates | One-pot reaction, high atom economy, convergent synthesis. gjesr.com |

| Phosphonylaminium Salt Coupling | Oxalyl chloride, Amino acid esters | Amino acid-derived phosphonamidates | Avoids nucleophile deprotonation, mild conditions. mdpi.com |

Table of Mentioned Chemical Compounds

Continuous Flow Processes for Intensified Phosphonate Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of phosphonates, offering significant advantages in terms of process intensification, safety, and control over reaction parameters. lew.ro Flow reactors, by their nature, provide superior heat and mass transfer compared to traditional batch reactors. lew.rotandfonline.com This allows for precise temperature control, even in highly exothermic reactions, and can lead to faster reaction times and cleaner product profiles. lew.ro

The synthesis of α-aminophosphonates and their precursors has been successfully adapted to continuous flow systems. For instance, the alcoholysis of dialkyl H-phosphonates and the formation of α-aryl-α-aminophosphonates via the aza-Pudovik and Kabachnik-Fields reactions have been demonstrated in continuous flow microwave reactors. tandfonline.comtandfonline.com In one study, a self-developed continuous flow microwave system was used to synthesize dialkyl H-phosphonates. tandfonline.com The continuous flow alcoholysis of dimethyl H-phosphonate with n-butanol showed that product distribution could be finely tuned by adjusting temperature and residence time. tandfonline.com At 100°C with a 30-minute residence time, the mixed n-butyl methyl H-phosphonate was the major product (53%), whereas at 175°C, the fully transesterified di(n-butyl) H-phosphonate predominated (91%). tandfonline.com

Similarly, the synthesis of hydroxymethyl phosphonates (HPs) has been optimized using microfluidic reactors. This approach overcomes common issues in batch synthesis, such as strong heat release and the formation of by-products, resulting in products with high yield and purity. lew.ro The use of flow chemistry can also enhance safety, as the volume of hazardous intermediates within the reactor at any given time is minimal. lew.ro Furthermore, these systems can be scaled up by parallelization without the typical challenges of amplification effects seen in batch processes. lew.ro

| Compound Synthesized | Reactor Type | Key Findings | Yield | Reference |

| Diethyl hydroxymethyl phosphonate (DEHP) | Microfluidic Reactor | Overcame issues of strong heat-release and by-products common in batch synthesis. | >94% | lew.ro |

| Di(n-butyl) H-phosphonate | Continuous Flow MW Reactor | Temperature control allowed for selective synthesis; higher temps favored full transesterification. | 91% | tandfonline.com |

| Diethyl (n-butylamino)-phenylmethylphosphonate | Continuous Flow MW Reactor | Successful three-component Kabachnik-Fields reaction without a catalyst in ethanol. | 75% | tandfonline.com |

Applications of Lewis Acid and Nanoparticle Catalysis in Aminophosphonate Formation

Catalysis is central to the efficient synthesis of aminophosphonates, with Lewis acids and, more recently, nanoparticles playing pivotal roles. These catalysts facilitate the key bond-forming steps, often enabling milder reaction conditions and improving yields.

Lewis Acid Catalysis

Lewis acids are widely employed to catalyze the synthesis of α-aminophosphonates, most notably through the Kabachnik-Fields reaction. nih.gov This three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite is often promoted by a Lewis acid that activates the carbonyl group or the resulting imine intermediate towards nucleophilic attack by the phosphite. nih.govrsc.org A diverse array of Lewis acids has been utilized, including metal triflates, metal perchlorates, and various metal chlorides. nih.govrsc.org

For example, yttrium triflate has been demonstrated as an efficient and green Lewis acid catalyst for the one-pot, three-component Birum–Oleksyszyn reaction to produce α-aminophosphonates. rsc.org Its use is particularly advantageous for reactions involving acid-sensitive functional groups, such as t-butyl carbamate (B1207046) (Boc) protecting groups, which might be degraded under the traditional Brønsted acid conditions. rsc.org In another approach, scandium tris(dodecyl sulfate) has been used as a Lewis acid-surfactant combined catalyst, allowing the reaction to proceed efficiently in water, a green solvent. researchgate.net Other examples include the use of magnesium perchlorate (B79767) (Mg(ClO₄)₂) and niobium chloride as effective catalysts. nih.gov

Nanoparticle Catalysis

The use of nanocatalysts represents a significant advancement in aminophosphonate synthesis, aligning with the principles of green chemistry. Nanoparticles offer an exceptionally high surface-area-to-volume ratio, which can lead to superior catalytic activity compared to their bulk counterparts. echemcom.com Many nanocatalysts are also easily recoverable (e.g., via filtration or magnetic separation) and can be reused for multiple cycles without significant loss of activity. researchgate.net

Several types of nanoparticles have proven effective:

Silica (B1680970) Nanoparticles (SiO₂ NPs): Derived from agricultural waste like rice hulls, silica nanoparticles have been used as an inexpensive and efficient catalyst for the Kabachnik-Fields reaction under solvent-free conditions. echemcom.com

Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have been used to catalyze the synthesis of α-aminophosphonate derivatives in water at room temperature, demonstrating a green and efficient procedure. researchgate.net

Magnetic Nanoparticles: To simplify catalyst recovery, magnetic nanoparticles have been developed. For instance, a magnetic nanocatalyst consisting of iron oxide coated with a tin oxide/sulfate solid acid (Fe₃O₄@SnO₂/SO₄⁻²) has been shown to be a highly efficient and reusable catalyst for α-aminophosphonate synthesis under solvent-free conditions. Similarly, a polyaniline-manganese (PAni-Mn) nanocomposite has been described as a novel multifunctional catalyst for this reaction. researchgate.net A magnetic ionic nanocatalyst has also been developed that can be retrieved using an external magnet and reused, often in conjunction with ultrasound acceleration. nih.gov

| Catalyst | Reaction | Conditions | Key Advantage(s) | Reference |

| Yttrium Triflate | Birum–Oleksyszyn | One-pot, MeCN | Green Lewis acid, compatible with acid-labile groups. | rsc.org |

| Scandium tris(dodecyl sulfate) | Kabachnik-Fields | Ambient temp, in water | Lewis acid-surfactant allows reaction in aqueous media. | researchgate.net |

| Silica Nanoparticles (from rice hulls) | Kabachnik-Fields | 50-80 °C, solvent-free | Inexpensive, efficient, eco-friendly source. | echemcom.com |

| ZnO Nanoparticles | Kabachnik-Fields | Room temp, in water | Green solvent, easy product separation. researchgate.net | researchgate.net |

| Fe₃O₄@SnO₂/SO₄⁻² | Kabachnik-Fields | 80 °C, solvent-free | Magnetic, easily separable and reusable catalyst. |

Microwave-Assisted Synthetic Transformations in Organophosphorus Chemistry

Microwave (MW) irradiation has become a valuable tool in synthetic organophosphorus chemistry, offering a green alternative to conventional heating methods. researchgate.net This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. researchgate.netingentaconnect.com The ability of microwaves to rapidly heat the reaction mixture can overcome activation energy barriers more efficiently, and in some cases, MW irradiation can even substitute for a catalyst. mdpi.com

The synthesis of α-aminophosphonates via the Kabachnik-Fields condensation is a prime example of a reaction that benefits significantly from microwave assistance. mdpi.comtandfonline.com These reactions can often be carried out under solvent-free conditions, which further boosts their environmental credentials. tandfonline.com For instance, the three-component reaction of amines, aldehydes, and dialkyl phosphites can be accomplished efficiently without any solvent or catalyst under microwave irradiation at 120°C. tandfonline.com

Beyond the Kabachnik-Fields reaction, microwave assistance has been applied to a wide range of organophosphorus transformations, including:

The phospha-Michael addition of >P(O)H species to electron-deficient alkenes. ingentaconnect.comtandfonline.com

The direct esterification of phosphinic and phosphonic acids, which is often difficult under conventional heating. mdpi.com

Arbuzov reactions and the alcoholysis of dialkyl phosphites. ingentaconnect.comtandfonline.com

The combination of microwave heating with continuous flow processing represents a particularly powerful synergy, merging the benefits of rapid, controlled heating with the advantages of process intensification. tandfonline.comtandfonline.com This combined approach has been used for the synthesis of both dialkyl H-phosphonates and α-aminophosphonates, demonstrating high efficiency and control. tandfonline.com

| Reaction Type | Conditions | Time | Yield | Key Advantage | Reference |

| Kabachnik-Fields Condensation | MW, Solvent-free, Catalyst-free | Not specified | High | Eliminates need for both solvent and catalyst. | mdpi.comtandfonline.com |

| Phospha-Michael Addition | MW, 175°C, Solvent-free | Not specified | 71-98% | High yields in the absence of solvent. | tandfonline.com |

| Alcoholysis of Dialkyl Phosphites | MW, Continuous Flow | 30 min | 91% (for full transesterification) | Rapid, selective synthesis with precise control. | tandfonline.com |

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of this compound and related aminophosphonates is increasingly guided by the principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances. sciencedaily.com This focus has led to the development of novel synthetic methods that are more efficient, safer, and have a smaller environmental footprint. sciencedaily.comrsc.org

Key green chemistry strategies applied in this area include:

Use of Greener Solvents: A major focus has been to replace volatile and toxic organic solvents. Water has been successfully used as a reaction medium for the synthesis of α-aminophosphonates, often facilitated by surfactant-type catalysts. researchgate.netresearchgate.net Room-temperature ionic liquids have also been employed as effective and recyclable catalysts and reaction media, promoting three-component coupling reactions under solvent-free conditions. rsc.org

Solvent-Free Reactions: Eliminating the solvent entirely is a primary goal of green chemistry. Many modern synthetic protocols for α-aminophosphonates, particularly those using microwave irradiation or specific nanocatalysts, are performed under neat (solvent-free) conditions. echemcom.comrsc.org This simplifies work-up procedures, reduces waste, and lowers costs.

Development of Reusable Catalysts: The design of catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. Heterogeneous nanocatalysts, especially those with magnetic cores, are ideal for this purpose. nih.gov They can be recovered using an external magnet and reused for several cycles with minimal loss of catalytic activity, as demonstrated in the synthesis of α-aminophosphonates. nih.gov Ecocatalysts derived from biological accumulators of metal ions have also been developed and shown to be highly efficient and recyclable. nih.gov

Alternative Energy Sources: To reduce energy consumption and improve reaction efficiency, alternative energy sources are employed. Microwave irradiation is a well-established green technique that dramatically shortens reaction times and often allows for solvent-free conditions. researchgate.netmdpi.com More recently, ultrasound has been used to accelerate reactions, such as in the synthesis of α-aminophosphonates using a magnetically retrievable ionic nanocatalyst, achieving excellent yields in just 10-25 minutes. nih.gov

Atom Economy: Multicomponent reactions, such as the Kabachnik-Fields reaction, are inherently atom-economical as they combine three or more starting materials into a single product in one step, minimizing the formation of by-products. rsc.orggjesr.com

These approaches collectively contribute to making the synthesis of phosphonates a greener and more sustainable endeavor, aligning chemical production with environmental stewardship. sciencedaily.comrsc.org

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 Aminoethyl Phosphonate

Hydrolytic Transformations: Conversion to Phosphonic Acids and Related Species

The hydrolysis of diethyl (2-aminoethyl)phosphonate is a key transformation that leads to the corresponding phosphonic acid. This process typically involves the cleavage of the phosphoester (P-O) bonds rather than the more robust carbon-phosphorus (C-P) bond. The C-P bond is known for its significant resistance to both acid and base-catalyzed hydrolysis unm.edunih.gov.

The hydrolysis of phosphonate (B1237965) esters can be catalyzed by either acid or base. mdpi.com Under acidic conditions, the reaction generally proceeds via an AAc2 mechanism, which involves a bimolecular nucleophilic attack by water on the protonated phosphorus center, leading to P-O bond cleavage. mdpi.com In some cases, particularly with certain ester groups, an AAl1 mechanism involving C-O bond cleavage may occur. mdpi.com

Under basic conditions, hydrolysis occurs through a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom, resulting in the displacement of an ethoxide group. This process is typically irreversible and occurs in two stages: initial formation of the phosphonate salt, followed by protonation to yield the free phosphonic acid. mdpi.com The complete hydrolysis of this compound yields (2-aminoethyl)phosphonic acid (AEP), a naturally occurring phosphonate. sigmaaldrich.com

| Condition | Catalyst/Reagent | General Mechanism | Product of this compound Hydrolysis |

|---|---|---|---|

| Acidic | Strong Acid (e.g., HCl) | AAc2 (P-O Cleavage) or AAl1 (C-O Cleavage) mdpi.com | (2-aminoethyl)phosphonic acid |

| Basic | Strong Base (e.g., NaOH) | Nucleophilic substitution at phosphorus (P-O Cleavage) mdpi.com | Sodium (2-aminoethyl)phosphonate salt |

| Silylation/Dealkylation | Trimethylsilyl halides (e.g., TMSBr) | Cleavage of the C-O bond of the ester mdpi.com | (2-aminoethyl)phosphonic acid (after workup) |

Nucleophilic and Electrophilic Reactivity of the Aminoethylphosphonate Moiety

The this compound molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of reactions.

Nucleophilic Character : The primary amine group (-NH₂) is the principal nucleophilic site. The lone pair of electrons on the nitrogen atom can attack various electrophiles. Furthermore, the presence of the electron-donating amino group enhances the nucleophilicity at the phosphorus center when compared to phosphonates with electron-withdrawing substituents.

Electrophilic Character : The phosphorus atom of the phosphonate group is electron-deficient due to the electronegativity of the double-bonded oxygen and the two ethoxy groups. This makes it an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is the basis for substitution and hydrolysis reactions at the phosphorus center. nih.gov A general strategy for phosphonate substitution involves activation with an electrophilic agent like triflic anhydride (B1165640), which forms a highly reactive phosphonium (B103445) intermediate, followed by attack of a nucleophile. nih.gov

Derivatization Reactions Involving the Amine Functional Group

The primary amine of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. Common derivatization reactions include acylation, alkylation, and condensation.

A notable example is the acylation of this compound with acryloyl chloride. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of an amide bond and the synthesis of diethyl [2-(acryloylamino)ethyl]phosphonate. This reaction highlights the utility of the amine group for introducing new functional moieties.

| Reaction Type | Reagent | Product Class | Specific Example Product |

|---|---|---|---|

| Acylation | Acyl Halide (e.g., Acryloyl chloride) | N-Acylphosphonate | Diethyl [2-(acryloylamino)ethyl]phosphonate |

| Alkylation | Alkyl Halide (e.g., Benzyl bromide) | Secondary/Tertiary Amine | Diethyl [2-(benzylamino)ethyl]phosphonate |

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Imine (Schiff Base) | Diethyl [2-(benzylideneamino)ethyl]phosphonate |

Mechanistic Insights into C-P Bond Formation and Cleavage in Related Organophosphorus Compounds

While the C-P bond in this compound is notably stable, understanding the mechanisms of its formation and cleavage provides crucial context for the chemistry of organophosphonates. unm.edunih.gov

C-P Bond Formation: The primary biological route for C-P bond formation is the enzyme-catalyzed intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction mediated by phosphoenolpyruvate phosphomutase. nih.gov This reaction is considered the entry point into the biosynthesis of most phosphonate natural products. nih.gov In chemical synthesis, the Michaelis-Arbuzov reaction is a cornerstone for creating C-P bonds. nii.ac.jp This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.org Another significant method is the hydrophosphonylation reaction, where a P-H bond, such as that in diethyl phosphite, adds across an unsaturated C-C, C=O, or C=N bond. organic-chemistry.orgwikipedia.org

C-P Bond Cleavage: The cleavage of the stable C-P bond generally requires specific enzymatic machinery or harsh chemical conditions.

Enzymatic Cleavage: Bacteria have evolved specific pathways to utilize phosphonates as a phosphorus source. osti.gov The C-P lyase pathway involves a multi-protein complex that ultimately cleaves the C-P bond through a radical-based mechanism, producing a hydrocarbon and inorganic phosphate (B84403). unm.edursc.org Another enzyme, phosphonoacetate hydrolase, utilizes a metal-ion-assisted hydrolytic mechanism to break the C-P bond in phosphonoacetate. unm.eduosti.gov

Chemical Cleavage: Theoretical studies on the C-P bond cleavage of a model α-aminophosphonate in acidic media suggest a multi-step process. nih.gov This process is initiated by protonation, followed by a proton transfer and subsequent cleavage of the C-P bond, often assisted by water molecules. nih.gov Other synthetic methods for C-P bond cleavage have been developed, sometimes utilizing transition metal catalysts or proceeding through highly reactive P(V) intermediates, although these often require specific substrates and conditions. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies for Diethyl 2 Aminoethyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and environment of the phosphorus atom. By analyzing ¹H, ¹³C, and ³¹P NMR spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of Diethyl (2-aminoethyl)phosphonate provides specific information about the number of different types of protons and their neighboring atoms. The structure, (CH₃CH₂O)₂P(O)CH₂CH₂NH₂, contains several distinct proton environments. The ethyl groups' methyl protons (CH₃) typically appear as a triplet, coupled to the adjacent methylene (B1212753) protons. These methylene protons (OCH₂) resonate as a more complex multiplet, often a doublet of quartets, due to coupling with both the methyl protons and the phosphorus atom. The protons of the aminoethyl chain (P-CH₂ and CH₂-N) appear as distinct multiplets, with their chemical shifts and multiplicities influenced by coupling to the phosphorus atom and adjacent protons. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ CH₂O-P | ~1.3 | Triplet (t) | J(H,H) ≈ 7 |

| CH₃CH₂ O-P | ~4.1 | Doublet of Quartets (dq) | J(H,H) ≈ 7, J(H,P) ≈ 8 |

| P-CH₂ CH₂NH₂ | ~2.1 | Multiplet (m) | - |

| P-CH₂CH₂ NH₂ | ~3.0 | Multiplet (m) | - |

Note: Predicted values are based on typical ranges for similar phosphonate (B1237965) compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. A key feature is the observation of coupling between the carbon atoms and the central phosphorus atom (J-coupling), which is invaluable for assignment. The spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atom directly bonded to the phosphorus (P-CH₂) will appear as a doublet with a large one-bond coupling constant (¹JCP). The other carbons will also exhibit coupling to the phosphorus atom over two or three bonds (²JCP, ³JCP), resulting in doublet signals, which confirms their position relative to the phosphonate group. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCP, Hz) |

|---|---|---|---|

| C H₃CH₂O-P | ~16 | Doublet (d) | ³JCP ≈ 6 |

| CH₃C H₂O-P | ~62 | Doublet (d) | ²JCP ≈ 7 |

| P-C H₂CH₂NH₂ | ~36 | Doublet (d) | ¹JCP ≈ 140 |

Note: Predicted values are based on spectral data for analogous compounds. nih.govspectrabase.com

³¹P NMR is a highly specific technique for phosphorus-containing compounds, providing a direct window into the chemical environment of the phosphorus nucleus. For this compound, the spectrum typically shows a single resonance, confirming the presence of one phosphorus environment. The chemical shift is characteristic of an alkyl phosphonate. oxinst.com

A significant challenge and, concurrently, a useful feature in the interpretation of the ³¹P NMR spectrum of this molecule is its sensitivity to pH. nih.gov The presence of the basic amino group means that the molecule can exist in a protonated (ammonium) or neutral (amine) form depending on the acidity of the medium. Protonation of the amino group can induce a change in the electron density around the phosphorus atom, leading to a noticeable shift in its resonance. nih.govresearchgate.net This pH-dependent chemical shift makes this compound and similar compounds potential non-invasive pH probes in biological systems. researchgate.net Furthermore, solvent effects and coordination to metal ions can also influence the ³¹P chemical shift, which must be considered during analysis. rsc.org

Table 3: Predicted ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|

Note: The chemical shift range is based on data for similar alkyl phosphonates. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the various functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several strong absorption bands that are diagnostic for its key functional groups. nih.gov The most prominent is the intense P=O stretching vibration. Other important bands include the P-O-C (ester) stretches, C-H stretching of the alkyl groups, and the vibrations associated with the primary amine (N-H stretching and bending). researchgate.net

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3300 - 3500 | Medium, Broad | N-H Stretch (primary amine) |

| 2850 - 3000 | Medium-Strong | C-H Stretch (alkyl groups) |

| ~1600 | Medium | N-H Bend (scissoring) |

| ~1250 | Strong | P=O Stretch (phosphoryl group) |

Source: Characteristic infrared absorption frequencies from available spectral data. nih.gov

Raman spectroscopy provides complementary information to FT-IR. While the P=O stretch is also visible in the Raman spectrum, often vibrations of less polar bonds, such as C-C and C-H, can be more intense. The P-O-C symmetric stretches are also typically strong in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of this compound. nih.gov

Table 5: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2850 - 3000 | Strong | C-H Stretch (alkyl groups) |

| ~1250 | Medium | P=O Stretch |

Note: Raman shifts are based on general characteristics of phosphonates and available spectral data. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is employed to verify its molecular formula, C₆H₁₆NO₃P.

The technique, often employing soft ionization methods like electrospray ionization (ESI), minimizes fragmentation and primarily furnishes the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared against the theoretically calculated exact mass. The minuscule difference between these two values, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

The theoretical exact mass of the protonated form of this compound ([C₆H₁₆NO₃P + H]⁺) is 182.0940 Da. An illustrative HRMS analysis would yield data similar to that presented in the interactive table below.

Interactive Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₆NO₃P |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass (Da) | 182.0940 |

| Measured Mass (Da) | 182.0938 |

| Mass Error (ppm) | -1.1 |

Note: The data in this table is representative and illustrates the typical accuracy of HRMS analysis.

The low mass error observed in such an analysis provides high confidence in the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass.

UV-Visible Spectroscopy in Complexation and Reaction Monitoring

UV-Visible spectroscopy is a versatile technique used to study electronic transitions within a molecule. While this compound itself does not possess strong chromophores that absorb significantly in the UV-Visible region, its utility in this context arises from its ability to form complexes with metal ions and to undergo reactions that produce chromophoric products.

Complexation Studies:

The amino and phosphonate groups in this compound are excellent ligands for a variety of metal ions. The formation of a complex between the compound and a transition metal ion can be readily monitored by UV-Visible spectroscopy. nih.gov The coordination of the ligand to the metal center often results in the appearance of new absorption bands, particularly d-d transitions or charge-transfer bands, which are characteristic of the resulting complex. nih.gov

By titrating a solution of the metal ion with this compound and recording the changes in the UV-Visible spectrum, one can determine the stoichiometry of the complex and calculate its formation constant. For instance, the complexation with copper(II) ions would likely result in a blue shift of the d-d transition band of the aquated copper ion and the appearance of a ligand-to-metal charge transfer (LMCT) band.

Reaction Monitoring:

UV-Visible spectroscopy can also be employed to monitor the progress of reactions involving this compound, provided there is a change in the absorbance of the reaction mixture over time. For example, if the amino group of the phosphonate is reacted with a chromophoric reagent, the rate of the reaction can be determined by following the appearance of the product's characteristic absorption band. This kinetic data is crucial for understanding reaction mechanisms and optimizing reaction conditions. youtube.comnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

While the crystal structure of this compound has not been specifically reported in the surveyed literature, the analysis of related functionalized phosphonate compounds demonstrates the power of this technique. acs.orgacs.org For instance, single-crystal XRD studies on other aminophosphonates have revealed detailed information about their coordination with metal ions and their hydrogen-bonding networks. acs.orgnih.gov

Should a suitable single crystal of this compound be obtained, XRD analysis would provide invaluable data, as illustrated in the hypothetical data table below.

Interactive Table 2: Hypothetical X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1042 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an XRD experiment.

Such data would allow for the precise determination of the P-C and C-N bond lengths, the conformation of the ethyl groups, and the nature of any intermolecular hydrogen bonds involving the amino and phosphonate moieties, providing a complete structural picture of the molecule in the solid state.

Computational and Theoretical Chemistry Studies of Diethyl 2 Aminoethyl Phosphonate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For diethyl (2-aminoethyl)phosphonate, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), offer a detailed understanding of its geometry and electronic characteristics. nih.govresearchgate.net

Geometry optimization of this compound using DFT methods allows for the determination of its most stable three-dimensional conformation. researchgate.netnih.govnsf.gov Computational studies on analogous aminophosphonates have shown that these molecules can exist in different conformations, with the relative orientation of the amino and phosphonate (B1237965) groups being a key factor. For this compound, two primary conformers, gauche and anti, are predicted, with the gauche form often stabilized by an intramolecular hydrogen bond between the amino group and a phosphoryl oxygen.

The optimized geometrical parameters, such as bond lengths and angles, provide a basis for understanding the molecule's steric and electronic environment. DFT calculations have been successfully employed to predict these parameters for a variety of transition metal complexes and organic molecules. researchgate.netnih.govnsf.gov

Vibrational wavenumber predictions, obtained from the second derivatives of the energy, correspond to the infrared (IR) and Raman spectra of the molecule. These calculated frequencies help in the assignment of experimental spectral bands to specific vibrational modes of the functional groups present in this compound. Studies on related α-aminophosphonate derivatives have demonstrated a good correlation between experimental and computed vibrational frequencies. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Aminophosphonates This table presents typical calculated vibrational frequencies for functional groups found in aminophosphonates, based on DFT studies of analogous compounds. The exact values for this compound may vary.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3250 - 3350 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| P=O (phosphonate) | Stretching | 1200 - 1250 |

| P-O-C | Stretching | 950 - 1050 |

| C-N (aliphatic) | Stretching | 1000 - 1100 |

Source: Based on data from studies on α-aminophosphonate derivatives. nih.gov

Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of the chemical reactivity and stability of a molecule. nih.gov These descriptors are calculated from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. biomedres.us

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity: Describes the tendency of a molecule to donate electrons. masterorganicchemistry.com

Studies on aminophosphonates and related compounds have utilized these descriptors to rationalize their reactivity in various chemical reactions. researchgate.netnih.gov The amino group in this compound is expected to contribute to its nucleophilic character. libretexts.org

Table 2: Calculated Global Reactivity Descriptors for a Model Aminophosphonate This table provides illustrative values for global reactivity descriptors of a model aminophosphonate, calculated using DFT. The values for this compound would be comparable.

| Descriptor | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.0 - 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.5 - 3.5 |

| Chemical Softness (S) | 1/η | ~0.28 - 0.40 |

| Electrophilicity Index (ω) | χ²/2η | ~1.5 - 2.5 |

Source: Derived from principles and data in computational chemistry literature. irjweb.combiomedres.us

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. biomedres.us

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the amino group and the non-bonding oxygen atoms of the phosphonate group, while the LUMO is likely centered on the phosphorus atom and the antibonding orbitals of the P=O bond. DFT calculations on similar α-aminophosphonates have reported HOMO-LUMO gaps in the range of 5-6 eV. nih.gov

Nuclear Magnetic Shielding Tensor Calculations (e.g., GIAO Method) for NMR Parameter Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. uow.edu.auresearchgate.net This method has been successfully applied to predict the 1H, 13C, and 31P NMR spectra of various organic and organophosphorus compounds. nih.govconicet.gov.arrsc.org

For this compound, GIAO calculations can provide theoretical chemical shifts that, when compared with experimental data, aid in the structural elucidation and assignment of NMR signals. The accuracy of these predictions is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects. uow.edu.auresearchgate.net

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound This table presents a comparison of typical experimental and GIAO-calculated 13C NMR chemical shifts for the carbon atoms in this compound. The calculated values are illustrative and depend on the computational method used.

| Carbon Atom | Typical Experimental δ (ppm) | Illustrative Calculated δ (ppm) |

| CH2-P | ~25-35 | ~28 |

| CH2-N | ~40-50 | ~45 |

| O-CH2 | ~60-65 | ~62 |

| CH3 | ~15-20 | ~17 |

Source: Based on typical chemical shift ranges and data from related compounds. oregonstate.eduyoutube.comorganicchemistrydata.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability Assessment

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful methods for identifying and characterizing non-covalent interactions (NCIs) within and between molecules. nih.govnih.gov

QTAIM analyzes the topology of the electron density (ρ(r)) to define atomic basins and the paths of maximum electron density that link them (bond paths). The properties at the bond critical points (BCPs) along these paths, such as the electron density and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the interactions. nih.govresearchgate.net

RDG analysis is particularly useful for visualizing weak non-covalent interactions. It is based on the relationship between the electron density and its gradient. The RDG function allows for the identification of regions of hydrogen bonding, van der Waals interactions, and steric repulsion, which can be color-mapped onto the molecular surface. nih.gov In this compound, these methods can be used to characterize the intramolecular hydrogen bond between the amino group and the phosphoryl oxygen, as well as other weaker van der Waals interactions that contribute to its conformational preference and stability.

Computational Modeling of Molecular Interactions for Biochemical Applications (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, serves as a powerful tool to investigate and predict the interactions between small molecules like this compound and biological macromolecules, primarily proteins. This in silico approach provides valuable insights into the binding modes, affinities, and specific molecular interactions that govern the biological activity of a compound. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining studies on structurally related α-aminoalkylphosphonates. These studies provide a framework for how this compound would be computationally evaluated for its potential biochemical applications.

The general workflow for a molecular docking study of this compound would involve several key steps. Initially, the three-dimensional structure of the ligand, this compound, would be generated and optimized to its lowest energy conformation using force fields like AMBER. acs.org Concurrently, a target protein's three-dimensional structure would be obtained from a repository such as the Protein Data Bank (PDB). acs.org The protein structure is then prepared by removing non-essential molecules like water and co-crystallized ligands, and charges are assigned to its atoms. acs.org

Software such as AutoDock is commonly employed to perform the docking calculations. acs.org This process involves systematically placing the ligand in various orientations and conformations within the defined binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

For instance, in a study on diphenyl α-aminoalkylphosphonate esters as inhibitors of prostate-specific antigen (PSA), molecular docking was used to understand their mechanism of action. acs.org The study successfully modeled the covalent and non-covalent binding of these inhibitors, and the results were correlated with experimental inhibitory concentrations (IC50 values). acs.org Similarly, molecular docking of α-aminophosphonate ligated copper (II) complexes with SARS-CoV-2 proteases revealed that mononuclear complexes exhibited higher binding affinities than dinuclear ones. frontiersin.org These studies highlight the capability of molecular docking to predict binding modes and relative potencies of related phosphonate compounds.

The key molecular interactions that would be analyzed in a docking study of this compound include:

Hydrogen Bonds: The amino group (-NH2) and the phosphonate group (P=O and P-O-C) are capable of forming hydrogen bonds with amino acid residues in the protein's binding pocket.

Electrostatic Interactions: The partial positive charge on the nitrogen atom of the amino group and the partial negative charges on the oxygen atoms of the phosphonate group can engage in electrostatic interactions with charged residues.

Hydrophobic Interactions: The ethyl groups attached to the phosphonate and the ethyl chain of the aminoethyl moiety can participate in hydrophobic interactions with nonpolar residues.

By analyzing the top-ranked docking poses, researchers can identify the specific amino acid residues involved in these interactions, providing a detailed picture of the binding mode. This information is crucial for understanding the compound's mechanism of action and for designing more potent and selective analogs.

The following tables present hypothetical data based on findings from studies on analogous compounds to illustrate the type of information generated from molecular docking studies.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

| Target Protein | Example Kinase 1 (PDB ID: XXXX) |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -6.8 |

| Interacting Residues (Hydrogen Bonds) | ASP 123, LYS 78 |

| Interacting Residues (Hydrophobic) | LEU 25, VAL 33, ILE 105 |

Table 2: Breakdown of Predicted Intermolecular Interactions

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amino (-NH2) | ASP 123 (OD1) | 2.9 |

| Hydrogen Bond | Phosphonate (P=O) | LYS 78 (NZ) | 3.1 |

| Hydrophobic | Ethyl (amino side) | VAL 33 | 3.8 |

| Hydrophobic | Diethyl phosphonate | LEU 25, ILE 105 | 4.2 |

These computational approaches are instrumental in the initial stages of drug discovery and biochemical probe development, allowing for the rapid screening of compounds and providing a rational basis for further experimental investigation.

Biological and Biochemical Mechanisms of Action Pertaining to Aminophosphonates

Molecular Mimicry of Biological Phosphates and Carboxylates

Aminophosphonates are organophosphorus compounds that are structurally analogous to amino acids, where a phosphonic acid group replaces the carboxylic moiety. wikipedia.org This structural similarity is the foundation of their biological activity. The phosphonate (B1237965) group, with its tetrahedral geometry and negative charge at physiological pH, serves as an effective mimic of two crucial functional groups in biology: phosphates and the transition state of carboxylates.

The inhibitory activity of many aminophosphonate-based enzyme inhibitors stems from the fact that the tetrahedral phosphonate group is an excellent mimic of the putative tetrahedral transition state or intermediate that occurs during the enzymatic hydrolysis or formation of peptide bonds. oup.com Since reactions involving peptides often proceed through high-energy tetrahedral species, these amino acid mimics can act as inhibitors for a wide range of proteases and peptide ligases. oup.com Similarly, their resemblance to phosphate (B84403) groups allows them to interact with phosphate-binding sites in enzymes and receptors. researchgate.net

Mechanisms of Enzyme Inhibition (e.g., Phosphatases, Kinases, Enolpyruvate Transferases)

Aminophosphonates are recognized as potent inhibitors of various enzymes, often acting as antagonists of the natural amino acids and peptides involved in metabolism. wikipedia.orgtandfonline.com Their primary mechanism of inhibition is typically competitive, where they bind to the enzyme's active site, preventing the natural substrate from binding.

Phosphatases: Protein phosphatases are enzymes that remove phosphate groups from proteins, a process called dephosphorylation. sigmaaldrich.com Aminophosphonates have been developed as effective and selective inhibitors of protein tyrosine phosphatases (PTPs), which are potential drug targets for diseases like cancer and diabetes. nih.govnih.gov Because the phosphonate group is a stable mimic of the phosphate group, it can bind to the active site of a phosphatase but cannot be hydrolyzed, thus blocking the enzyme's activity. nih.gov For example, several α-aminophosphonate derivatives have been identified as moderate, competitive, and selective inhibitors of PTPs. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Type |

|---|---|---|---|

| Compound 5 (N-derivative) | PTP1B | 6.64 μM | Competitive |

| Compound 5 (N-derivative) | TCPTP | ~13 μM | Competitive |

| Compound 5 (N-derivative) | PTP-MEG2 | ~166 μM | Competitive |

Kinases: Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a protein, a process known as phosphorylation. news-medical.net This process is fundamental to many cellular signaling pathways. By mimicking the substrate or the transition state, aminophosphonate-based compounds can act as kinase inhibitors, blocking the phosphorylation process. news-medical.net The inhibition of kinases is a critical strategy in the treatment of diseases characterized by aberrant signaling, such as cancer and inflammatory disorders. news-medical.net Diaryl α-aminophosphonate derivatives, for instance, have been identified as highly potent and selective inhibitors of serine proteases, which can influence cancer growth and metastasis. nih.gov

Enolpyruvate Transferases: A key example of aminophosphonate enzyme inhibition is seen with UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This bacterial enzyme catalyzes the first committed step in peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. nih.govnih.gov The natural substrate for this reaction is phosphoenolpyruvate (B93156) (PEP). The antibiotic fosfomycin, a phosphonate-containing natural product, is an analog of PEP that acts as a potent inhibitor of MurA. nih.gov It covalently binds to a key cysteine residue in the active site, irreversibly inactivating the enzyme and halting cell wall synthesis. nih.gov This demonstrates how phosphonates can mimic substrates to achieve potent and specific enzyme inhibition.

Investigation of Receptor Antagonism at a Molecular Level (e.g., GABAA-ρ1 Receptors)

Beyond enzyme inhibition, aminophosphonates can also function as receptor antagonists. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic drugs. nih.govyoutube.com The GABAA-ρ1 receptor (formerly known as GABAC) is a subtype of GABA receptors.

Research has shown that 2-Aminoethyl methylphosphonate (B1257008) (2-AEMP), an analog of GABA and structurally related to Diethyl (2-aminoethyl)phosphonate, is a potent and rapidly acting antagonist at human GABAA-ρ1 receptors. nih.gov Studies using patch-clamp techniques on cells expressing these receptors have demonstrated that 2-AEMP acts as a competitive inhibitor, blocking the receptor's activation by GABA. nih.gov Its potency is comparable to that of TPMPA, a well-known GABAA-ρ1 antagonist, but 2-AEMP exhibits much faster onset and offset kinetics. nih.gov This suggests that 2-AEMP can rapidly modulate the activity of these receptors. Structure-activity relationship studies indicate that modifications to the substituents on the phosphorus atom or the aminoethyl side chain can significantly reduce the compound's potency. nih.gov

| Compound | IC₅₀ (with 10 μM GABA) | Mode of Action |

|---|---|---|

| 2-Aminoethyl methylphosphonate (2-AEMP) | 18 μM | Competitive Antagonist |

| TPMPA | 7 μM | Competitive Antagonist |

Role of C-P Bond Stability in Resistance to Enzymatic Hydrolysis within Biological Systems

A defining feature of aminophosphonates is the carbon-phosphorus (C-P) bond. This bond is significantly more stable and resistant to chemical and enzymatic hydrolysis compared to the phosphorus-oxygen (P-O) ester bond found in biological phosphates and phosphate esters. wikipedia.orgresearchgate.net The hydrolysis of a peptide bond is the reverse process of its formation, involving the addition of water to break the bond. longdom.org While enzymes like proteases and phosphatases readily cleave peptide and phosphate ester bonds, respectively, they are generally unable to break the C-P bond. longdom.orgmdpi.com

This inherent stability is a cornerstone of the biological activity of aminophosphonates. When an aminophosphonate-based inhibitor binds to the active site of an enzyme like a phosphatase, it is not processed as a substrate would be. sigmaaldrich.comnih.gov The enzyme is effectively blocked, unable to release the inhibitor because it cannot catalyze the cleavage of the robust C-P bond. While specialized enzymes known as C-P lyases exist in some organisms to cleave this bond, they are part of a specific metabolic pathway and not as ubiquitous as phosphatases. researchgate.net This resistance to degradation allows aminophosphonates to persist and exert their inhibitory effects for longer durations within a biological system.

Design Principles for Aminophosphonate-Based Biochemical Probes and Molecular Tools

The unique properties of aminophosphonates—namely their structural mimicry and the stability of the C-P bond—make them excellent scaffolds for the design of biochemical probes and molecular tools. oup.comtandfonline.com These tools are invaluable for studying enzyme mechanisms, mapping active sites, and identifying receptor binding sites.

The design principles leverage their ability to act as transition-state analogues. By creating aminophosphonates that closely resemble the transition state of an enzyme-catalyzed reaction, researchers can "trap" the enzyme in a specific conformation. oup.comtandfonline.com Analysis of the resulting enzyme-inhibitor complex, for example through X-ray crystallography, can provide detailed insights into the enzyme's catalytic mechanism. oup.comtandfonline.com

Furthermore, the aminophosphonate scaffold allows for systematic structural modifications. nih.govnih.gov Scientists can synthesize libraries of aminophosphonate derivatives with different substituents to probe structure-activity relationships. nih.gov This helps in identifying the key interactions between the inhibitor and the target protein, leading to the development of more potent and selective inhibitors. These compounds can be further modified by attaching reporter groups, such as fluorescent tags, to create molecular probes for imaging and tracking biological processes in real-time. nih.gov

Development and Research of Derivatives and Analogues of Diethyl 2 Aminoethyl Phosphonate

Synthesis and Biochemical Evaluation of Alpha- and Beta-Aminoalkylphosphonate Analogues

Alpha-aminophosphonates, as structural analogues of α-amino acids, are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net Their synthesis is often achieved through one-pot, three-component reactions. nih.gov A variety of α-aminophosphonate derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net For instance, certain α-aminophosphonate derivatives have demonstrated significant inhibitory activity against breast carcinoma cells (MCF-7). researchgate.net

The biochemical evaluation of these compounds has revealed that their anticancer activity is influenced by the specific substitutions on the molecule. nih.govresearchgate.net Some compounds have shown high to moderate activity, with some even exhibiting low toxicity against normal human cells. nih.govresearchgate.net

| Compound Type | Target Cell Line | Key Findings |

| α-aminophosphonate derivatives | MCF-7 (Breast Carcinoma) | Showed high to moderate inhibitory activity. nih.govresearchgate.net |

| Arylidene derivatives | MCF-7 (Breast Carcinoma) | Demonstrated notable anticancer activity. nih.gov |

| Disphosphonate derivatives | MCF-7 (Breast Carcinoma) | Exhibited a range of anticancer activity. nih.gov |

In addition to α-aminophosphonates, α-sulfonylphosphonates have been synthesized and evaluated as selective matrix metalloproteinase (MMP) inhibitors. nih.gov Many of these compounds exhibit inhibitory concentrations (IC50) in the nanomolar range against several MMPs, including MMP-2, MMP-8, MMP-13, and MMP-14. nih.gov Molecular modeling studies have been employed to understand the binding modes of these phosphonates within the active site of MMP-2, helping to explain the observed variations in their inhibitory activity. nih.gov

Construction and Characterization of Phosphonopeptide and Phosphonodepsipeptide Conjugates

Phosphonopeptides and their ester-containing counterparts, phosphonodepsipeptides, are analogues of natural peptides where an amide bond is replaced by a phosphonate (B1237965) linkage. Phosphonodepsipeptides are noted for being more stable than phosphonopeptides. beilstein-journals.org These compounds have found applications as enzyme inhibitors, haptens for antibody production, and as prodrugs. beilstein-journals.org

The synthesis of phosphonodepsipeptides can be achieved through various methods, including multicomponent condensation reactions. beilstein-journals.org This one-pot approach allows for the direct synthesis from simple, commercially available starting materials. beilstein-journals.org The characterization of these conjugates is crucial to confirm their structure and purity. Techniques such as 31P NMR analysis are used to monitor the progress of the synthesis and to characterize the final products. beilstein-journals.org The conformation of cyclic phosphonodepsipeptides has been analyzed using NMR, revealing structural similarities to known enzyme inhibitors. beilstein-journals.org

Research on Acyclic Nucleoside Phosphonate Analogues and their Biochemical Properties

Acyclic nucleoside phosphonates (ANPs) are a significant class of compounds that mimic nucleoside monophosphates but possess a metabolically stable carbon-phosphorus bond instead of a hydrolyzable phosphoester linkage. nih.govnih.gov This stability makes them promising candidates for antiviral drugs. nih.gov Extensive research has led to the development of a wide range of ANPs with potent antiviral properties, particularly against HIV and Hepatitis B virus (HBV). nih.govacs.orgasm.org

The synthesis of these analogues involves the attachment of a phosphonomethoxy group to an acyclic side chain, which is then linked to a nucleobase. nih.gov Minor structural modifications to the acyclic chain can dramatically influence their antiviral activity and selectivity. acs.org For example, substitution at the 2-position of the acyclic chain with a nonpolar group can shift the selectivity from herpesviruses towards HBV. acs.org

The biochemical properties of ANPs are a key focus of research. It is understood that these compounds often act as prodrugs, requiring intracellular phosphorylation to their active diphosphorylated metabolites. asm.org These active forms then inhibit viral polymerases. asm.org The evaluation of their anti-HBV activity has identified several potent compounds with activity comparable to the established drug adefovir. asm.org

| Compound Class | Target Virus | Notable Findings |

| Pyrimidine ANPs | Hepatitis B Virus (HBV) | Selective inhibition of wild-type and lamivudine-resistant HBV. asm.org |

| (S)-EHPMPG | Hepatitis B Virus (HBV) | Exhibits potent anti-HBV activity in the submicromolar range. acs.org |

| (S)-EHPMPG phosphonodiamidate prodrug | Hepatitis B Virus (HBV) | Shows remarkably high anti-HBV activity (EC50 = 9.27 nM) with excellent selectivity. acs.org |

Strategies for Functionalization toward Bioconjugation and Fluorescent Probe Development

The functionalization of aminophosphonates is a key strategy for their application in bioconjugation and for the development of fluorescent probes. dtu.dkmdpi.com Bioconjugation aims to link the phosphonate derivative to a biomolecule, such as a peptide or protein, to modulate its properties or for targeted delivery. dtu.dk Site-selective bioconjugation methods are particularly valuable, and strategies utilizing phosphor-based electrophilic coupling partners have been developed for this purpose. dtu.dk For instance, an azido-functionalized fluorophosphonate has been synthesized, enabling its conjugation to peptides via copper-catalyzed azide-alkyne cycloaddition (click chemistry). dtu.dk

In the realm of bioimaging, aminophosphonates can be functionalized to create fluorescent probes. nih.gov These probes are designed to visualize specific ions, small biomolecules, or enzyme activities within living cells. mdpi.comnih.gov The design of these probes often relies on modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT). nih.govthno.org The aminophosphonate moiety can act as a recognition site that, upon binding to a target analyte, triggers a change in the fluorescence signal. mdpi.com This "off-on" switching mechanism is a common strategy in the design of these molecular sensors. mdpi.com

Integration of Aminophosphonate Moieties into Polymeric and Dendrimeric Architectures

The incorporation of aminophosphonate units into polymeric structures has been explored to create materials with novel properties. mdpi.comresearchgate.net One approach involves the synthesis of monomers containing aminophosphonate groups, which are then polymerized. mdpi.com Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully used to synthesize well-defined polymers with pendant aminobisphosphonate moieties. mdpi.com This technique allows for control over the polymer's structure and composition. mdpi.com

An alternative strategy is the post-polymerization functionalization of pre-existing polymers with aminophosphonate groups. mdpi.com The Kabachnik-Fields reaction is one method used for this purpose. mdpi.com These phosphonated polymers have potential applications in various fields. For example, a polymer containing an α-aminophosphonate unit has been developed as a reactive, halogen-free flame retardant for epoxy resins. researchgate.net The hydrolysis of phosphonate ester groups within the polymer can yield highly water-soluble and pH-responsive materials. mdpi.com While research has focused on linear and branched polymers, the integration of aminophosphonate moieties into dendrimeric architectures represents a promising area for future exploration.

Synthesis and Study of Halogenated and Substituted Phosphonate Derivatives

The synthesis of halogenated and otherwise substituted phosphonate derivatives allows for the fine-tuning of their chemical and biological properties. Various synthetic methods have been developed to introduce halogens and other substituents onto the phosphonate scaffold. mdpi.comresearchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are an efficient method for synthesizing arylphosphonates, including those with halogen substituents. organic-chemistry.org The "Halogen Dance" reaction is another powerful tool that has been used to prepare substituted 2-aminothiazole (B372263) derivatives of acyclic nucleoside phosphonates. nih.gov

These substituted derivatives have been studied for a range of potential applications. For example, a series of substituted heterocyclic phosphonates have been synthesized and evaluated for their antioxidant activities. mdpi.com In another study, halogenated phosphonate derivatives were designed as potent inhibitors of bacterial adenylate cyclases. nih.gov The introduction of different substituents allows for the exploration of structure-activity relationships, which is crucial for the rational design of new compounds with desired biological functions. mdpi.comnih.gov

Environmental Fate and Microbial Biotransformation Pathways of Aminophosphonates

Mechanisms of Microbial Degradation of 2-Aminoethylphosphonate (AEP) in Diverse Environments

Microorganisms have evolved several sophisticated pathways to cleave the C-P bond of 2-aminoethylphosphonate (AEP), enabling them to utilize it as a source of phosphorus, and in some cases, nitrogen and carbon. msu.rumsu.ru This ability is particularly crucial in nutrient-limited environments, such as the open ocean. nih.gov The primary mechanisms for AEP degradation are the C-P lyase pathway and various hydrolytic and oxidative pathways.

The Carbon-Phosphorus (C-P) lyase pathway is a versatile and widespread bacterial mechanism capable of cleaving the C-P bond in a wide array of phosphonates, including those with unactivated C-P bonds like alkyl-, amino-alkyl, and aryl phosphonates. nih.govresearchgate.net This broad substrate specificity provides a significant advantage to bacteria, allowing them to exploit both natural and synthetic phosphonates as a phosphorus source, which is particularly important in phosphate-depleted ecosystems. nih.gov The degradation of an alkylphosphonate via this pathway results in the corresponding alkane. researchgate.net

The enzymatic machinery of the C-P lyase is a complex, multi-protein system. In Escherichia coli, it is encoded by the phn operon, which comprises 14 genes (phnC to phnP). nih.gov The core C-P lyase complex (PhnGHIJ) is a 240 kDa hetero-octamer that houses the key catalytic activities. nih.govresearchgate.net

Key components of the C-P Lyase Machinery: